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(S)-2-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B13340037
M. Wt: 132.18 g/mol
InChI Key: FNZZDRCKDGOFLN-ZCFIWIBFSA-N
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Description

Significance of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is one of the most ubiquitous and versatile scaffolds in medicinal chemistry. researchgate.net Its prevalence is so significant that it is often referred to as a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple, diverse biological targets. acgpubs.org This versatility stems from a combination of unique structural and physicochemical properties.

The piperazine moiety can be found in a wide array of commercially available drugs, demonstrating its broad therapeutic utility. researchgate.net Its flexible core structure provides an ideal anchor for designing and synthesizing new bioactive compounds. rsc.orgossila.com The two nitrogen atoms offer multiple points for chemical modification, allowing chemists to link different pharmacophores or attach substituents that are crucial for interaction with a biological target. acgpubs.org This adaptability has led to the development of piperazine-containing drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, antidepressant, antiviral, and anti-inflammatory effects. rsc.orgossila.com

Pharmacological Activities of Piperazine Derivatives

Therapeutic AreaExamples of Biological RolesReference
Central Nervous System (CNS)Antidepressant, Antipsychotic, Anxiolytic, Cognition Enhancers rsc.orgossila.com
Infectious DiseasesAntimicrobial, Antibacterial, Antiviral, Antifungal, Antimalarial rsc.orgossila.com
OncologyAnticancer, Antiproliferative rsc.org
Inflammatory DiseasesAnti-inflammatory rsc.org
Metabolic DisordersAntidiabetic rsc.org

Role of Fluorination in Modulating Molecular Interactions and Biological Function

The strategic incorporation of fluorine atoms into drug candidates is a powerful and widely adopted strategy in medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's biological behavior. mdpi.com Replacing hydrogen with fluorine can block sites of metabolic degradation, thereby increasing a compound's metabolic stability and prolonging its half-life in the body. mdpi.com

Fluorination significantly impacts a molecule's physicochemical properties. The introduction of a trifluoromethyl (CF3) group, a common fluorinated motif, can increase lipophilicity, which may enhance membrane permeability and cellular uptake. researchgate.net The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which in turn affects how a molecule interacts with its biological target. researchgate.net These electronic effects can modulate binding affinity and selectivity, leading to more potent and targeted drugs. researchgate.net

The C-F bond can participate in specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket. While fluorine is a weak hydrogen bond acceptor, its presence can modulate complex molecular structures like protein-water hydrogen bond networks, thereby stabilizing or destabilizing a ligand-protein complex. researchgate.net The unique electronic effects of fluorinated groups like trifluoromethylpyridine can also greatly affect the conformation and metabolism of compounds, proving crucial in the design of many commercial pesticides and drugs. frontiersin.org

Effects of Fluorination on Molecular Properties

PropertyEffect of Fluorine IncorporationReference
Metabolic StabilityIncreased due to the high strength of the C-F bond, blocking metabolic hotspots. mdpi.com
LipophilicityGenerally increased, especially with groups like -CF3, which can improve membrane permeability. researchgate.net
Binding AffinityCan be enhanced through modulation of electronic properties and participation in unique non-covalent interactions. researchgate.net
Acidity/Basicity (pKa)Altered due to the strong electron-withdrawing nature of fluorine, affecting ionization state. researchgate.net

Enantioselective Considerations: The (S)-Configuration and its Research Implications

The concept of chirality is fundamental in pharmacology and drug development. Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers (e.g., (S) and (R) forms). While chemically identical, enantiomers can have vastly different biological effects because biological systems, such as enzymes and receptors, are themselves chiral. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive, less active, or even responsible for undesirable side effects.

Therefore, the synthesis of enantiomerically pure compounds is a critical aspect of modern drug discovery. The designation of "(S)-2-(Fluoromethyl)-1-methylpiperazine" specifies a single enantiomer, highlighting the importance of controlling the three-dimensional arrangement of atoms in the molecule. Research efforts are increasingly focused on asymmetric synthesis, which are methods that produce a single enantiomer preferentially. Techniques such as palladium-catalyzed asymmetric hydrogenation and the use of chiral auxiliaries are employed to create chiral piperazines with high enantioselectivity. rsc.org

The ability to synthesize a specific stereoisomer, like the (S)-configuration, allows researchers to conduct more precise investigations into structure-activity relationships (SAR). By comparing the biological activity of the (S)-enantiomer with its (R)-counterpart or the racemic mixture, scientists can elucidate the specific interactions required for binding to a biological target. This knowledge is invaluable for optimizing lead compounds and designing more selective and effective drugs with improved safety profiles. The synthesis of enantiomerically pure chiral piperazines remains a key area of research, enabling the development of advanced therapeutic agents. researchgate.netrsc.org

Overview of Current Research Trajectories for this compound Derivatives

While detailed research focusing specifically on derivatives of this compound is not extensively documented in publicly available literature, the known functions of its constituent parts suggest several promising research directions. The combination of the chiral N-methylpiperazine core with a fluoromethyl group provides a versatile platform for developing novel therapeutic agents targeting a range of biological systems.

One likely trajectory is in the area of neuroscience. N-methylpiperazine is a core component of several drugs acting on the central nervous system (CNS), including agents for depression and neurodegenerative diseases. nih.gov Research has shown that N-methylpiperazine chalcones bearing trifluoromethyl groups can act as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in Parkinson's disease. nih.gov Therefore, derivatives of this compound could be investigated as novel modulators of neurotransmitter systems.

Another potential application is in oncology. The piperazine scaffold is present in numerous kinase inhibitors used in cancer therapy, where it often improves water solubility and target affinity. nih.gov For example, derivatives of 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) have been explored in the development of mTOR inhibitors. mdpi.comnih.gov The fluoromethyl group in the target compound could enhance metabolic stability and binding interactions, making its derivatives attractive candidates for new anticancer drugs.

Finally, research into novel anti-infective agents is also a plausible direction. Piperazine derivatives have a long history of use as antimicrobial and antifungal agents. acgpubs.orgresearchgate.net The unique properties conferred by the fluoromethyl group could be leveraged to design new compounds that overcome resistance mechanisms in pathogens. Future research will likely involve the synthesis of a library of derivatives to explore their potential across these and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13FN2 B13340037 (S)-2-(Fluoromethyl)-1-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(2S)-2-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

FNZZDRCKDGOFLN-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCNC[C@H]1CF

Canonical SMILES

CN1CCNCC1CF

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Fluoromethyl 1 Methylpiperazine and Its Analogues

Stereoselective Synthesis of the (S)-2-(Fluoromethyl)-1-methylpiperazine Core

The cornerstone for the synthesis of this compound is the establishment of the stereocenter at the C-2 position of the piperazine (B1678402) ring. This is achieved through various stereoselective strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enantiopure precursors.

Chiral Auxiliaries and Asymmetric Catalysis in Piperazine Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. nih.govwikipedia.org These temporary stereogenic groups guide the formation of the desired stereoisomer, after which they can be removed. wikipedia.org For the synthesis of chiral piperazines, auxiliaries derived from natural products like amino acids and terpenes are commonly employed. nih.gov For instance, Evans' oxazolidinone auxiliaries have been successfully used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters that can be precursors to the chiral piperazine core. wikipedia.orgresearchgate.net Similarly, camphorsultam has demonstrated significant diastereoselectivity in reactions such as Michael additions, which can be a key step in building the piperazine ring. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. dicp.ac.cnrsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a facile method to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be conveniently converted to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Another notable method is the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides, which provides a direct route to a wide range of chiral piperazines with high enantiomeric excess. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Methods

Method Description Advantages Disadvantages
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselective reactions. High diastereoselectivity, well-established methods. Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer. High enantioselectivity, atom-economical. Catalyst development can be challenging, may require specific substrates.

Enantiopure Precursors and Convergent Synthesis Strategies

Utilizing enantiopure starting materials is a straightforward and effective strategy for the synthesis of chiral molecules. clockss.orgcrossref.org Amino acids, with their inherent chirality, are excellent precursors for the synthesis of enantiomerically pure 2-substituted piperazines. researchgate.net For example, a synthetic route starting from an α-amino acid can establish the stereocenter at the C-2 position early in the synthesis. researchgate.net

Convergent synthesis strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the later stages. This approach is often more efficient and allows for greater flexibility in creating analogues. organic-chemistry.org A convergent synthesis of a chiral piperazine could involve the coupling of a chiral diamine fragment with a suitable C2-synthon. The key transformation in such a strategy could be an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in-situ generated vinyl diphenyl sulfonium (B1226848) salt. researchgate.net

Selective Fluoromethylation Techniques and Regiochemical Control

The introduction of a fluoromethyl group (CH₂F) can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and binding affinity. nih.gov Selective fluoromethylation of the piperazine core is a critical step in the synthesis of this compound.

Direct monofluoromethylation of N-containing heterocycles can be achieved using various reagents and methods. nih.gov Commercially available fluoroiodomethane (B1339756) (ICH₂F) is an effective electrophilic source for transferring the CH₂F unit to heteroatom-centered nucleophiles under mild basic conditions. acs.org The regioselectivity of this reaction is crucial. In the context of a pre-formed piperazine ring, direct C-H fluoromethylation can be challenging. Therefore, a more common strategy involves the introduction of a functional group at the C-2 position that can be subsequently converted to a fluoromethyl group. For instance, a hydroxymethyl or a suitable leaving group at the C-2 position of the piperazine ring can be a handle for nucleophilic fluorination.

Regiochemical control is paramount when functionalizing the piperazine ring. nsf.gov The presence of two nitrogen atoms can lead to a mixture of products. mdpi.com Protecting group strategies are often employed to ensure that the desired position is functionalized. For the synthesis of a C-2 substituted piperazine, one nitrogen can be protected with a group that directs lithiation to the adjacent carbon, followed by quenching with an electrophile that can be converted to the fluoromethyl group. nih.gov

Derivatization Strategies for Structural Modification and Diversification

Once the this compound core is synthesized, further derivatization can be employed to create a library of analogues for structure-activity relationship (SAR) studies.

N-Alkylation and Acylation Methods

The secondary amine in the piperazine ring provides a convenient site for modification. N-alkylation is a common method to introduce various substituents. mdpi.com This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. mdpi.com For the synthesis of this compound, the introduction of the methyl group at the N-1 position is a key step.

N-acylation is another important derivatization reaction. Acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) can be used to introduce a wide range of acyl groups to the piperazine nitrogen. nih.gov These reactions are typically high-yielding and allow for significant structural diversification.

Table 2: Common N-Functionalization Reactions

Reaction Reagents Description
N-Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination) Introduction of alkyl groups to the nitrogen atom.
N-Acylation Acyl chlorides, Carboxylic acids (with coupling agents) Introduction of acyl groups to the nitrogen atom.

Further Functionalization at the Piperazine Ring and Fluoroalkyl Moiety

While the nitrogen atoms are the most common sites for derivatization, functionalization of the carbon atoms of the piperazine ring can also be achieved. mdpi.comencyclopedia.pub Recent advances in C-H functionalization have provided new avenues for the synthesis of carbon-substituted piperazines. mdpi.comencyclopedia.pub Photoredox catalysis has emerged as a powerful tool for the direct α-C–H arylation and heteroarylation of piperazines. mdpi.comencyclopedia.pub

The fluoroalkyl moiety itself can also be a site for further modification, although this is less common. The reactivity of the C-F bond is generally low, but under specific conditions, transformations can be achieved. More practically, the synthetic route can be designed to incorporate additional functionality into the fluoromethyl precursor before its incorporation into the piperazine ring.

Radiochemical Synthesis and Positron Emission Tomography Pet Research Applications of Fluorinated Piperazines

Development of Radiolabeled (S)-2-(Fluoromethyl)-1-methylpiperazine Derivatives

The utility of a compound in PET imaging hinges on its successful radiolabeling with a positron-emitting isotope. For piperazine (B1678402) derivatives, the most commonly used isotopes are Fluorine-18 and Carbon-11, each with distinct properties and labeling strategies. nih.gov

Fluorine-18 Radiolabeling Methodologies for Fluoromethyl Moieties

Fluorine-18 is a favored radionuclide for PET due to its optimal half-life of 109.8 minutes, which allows for multi-step synthesis, transport to imaging sites, and longer imaging protocols. nih.gov The introduction of a Fluorine-18 atom onto a fluoromethyl group, as in ¹⁸F-2-(Fluoromethyl)-1-methylpiperazine, is typically achieved through nucleophilic substitution reactions. nih.govacs.org

The general strategy involves the synthesis of a suitable precursor molecule where the hydroxyl group of what will become the fluoromethyl moiety is converted into a good leaving group, such as a tosylate or mesylate. This precursor, (S)-1-methyl-2-((tosyloxy)methyl)piperazine, is then reacted with cyclotron-produced [¹⁸F]fluoride. The [¹⁸F]fluoride ion, activated by a phase-transfer catalyst like a potassium-Kryptofix 2.2.2 (K/K222) complex, displaces the leaving group via an SN2 mechanism to form the desired [¹⁸F]fluoromethyl group. acs.org Reaction conditions, including the choice of solvent (typically aprotic polar solvents like acetonitrile (B52724) or DMSO), temperature, and reaction time, are optimized to maximize radiochemical yield and purity. acs.orgsnmjournals.org An alternative approach involves the preparation of [¹⁸F]fluoroiodomethane as a radiolabeling agent, which can then be used to fluoromethylate various functional groups. nih.goviaea.org

Carbon-11 Radiolabeling for Analogous Piperazine Structures

Carbon-11 is another key positron emitter, notable for its short half-life of 20.4 minutes. nih.gov This short half-life is advantageous for studies requiring repeated imaging in the same subject on the same day but necessitates a rapid and highly efficient radiolabeling process, typically performed at a facility with an on-site cyclotron. nih.gov

For a compound like this compound, the most logical site for Carbon-11 labeling is the N-methyl group. The standard and most common method for this is N-methylation. nih.govnih.gov This involves reacting the corresponding desmethyl precursor, (S)-2-(Fluoromethyl)piperazine, with a high-activity [¹¹C]methylating agent. nih.gov The most frequently used agents are [¹¹C]methyl iodide ([¹¹C]MeI) or the more reactive [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.govsemanticscholar.org The reaction is typically rapid, occurring within minutes at an elevated temperature to yield ¹¹C-2-(Fluoromethyl)-1-methylpiperazine. Subsequent purification is performed using high-performance liquid chromatography (HPLC) to ensure the final product is suitable for injection.

Preclinical Positron Emission Tomography (PET) Imaging Investigations

Following successful radiolabeling, candidate tracers undergo rigorous preclinical evaluation in animal models to assess their potential for human studies. These investigations focus on the radioligand's biological behavior, including its distribution, target engagement, and specificity. windows.net

Assessment of Radioligand Binding and Distribution in Animal Models

Preclinical PET studies, often conducted in rodents (mice and rats) and non-human primates, are essential to characterize the in vivo pharmacokinetics of a new radiotracer. windows.netmdpi.com After intravenous administration of the radiolabeled this compound derivative, dynamic PET scans are acquired over a period of time (e.g., 60-120 minutes) to monitor its uptake, distribution, and clearance from the brain and other organs. mdpi.com

Key parameters evaluated include the ability of the tracer to cross the blood-brain barrier (BBB) and its regional distribution within the brain. The data is often quantified as the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and body weight, allowing for comparisons across different subjects and studies. High uptake in target-rich regions and low uptake in non-target regions are desirable characteristics. Ex vivo biodistribution studies and analysis of radiometabolites in blood and brain tissue are also performed to confirm that the observed PET signal originates from the intact tracer and not its radioactive metabolites. nih.gov

Example of Regional Brain Distribution Data from a Preclinical PET Study
Brain RegionStandardized Uptake Value (SUV) at 60 min
Cortex2.1 ± 0.4
Striatum2.5 ± 0.5
Hippocampus1.8 ± 0.3
Cerebellum1.2 ± 0.2
Thalamus2.3 ± 0.4

Pharmacological Challenge Studies for Receptor Specificity (Preclinical)

To confirm that the radioligand binds specifically to its intended molecular target, pharmacological challenge studies are performed. nih.govnih.gov These studies typically involve two types of experiments: blocking studies and displacement studies. nih.govbiorxiv.org

In a blocking study , a group of animals is pre-treated with a high dose of a non-radiolabeled ("cold") version of the ligand or another known high-affinity drug for the target receptor before the radiotracer is injected. nih.govnih.gov If the radiotracer binds specifically to the target, the pre-administered cold compound will occupy the receptors, significantly reducing the uptake of the radiotracer in target-rich regions compared to a baseline scan without the blocking agent. nih.govnih.gov

In a displacement study , the radiotracer is administered first and allowed to reach equilibrium binding at the target. Subsequently, a competing "cold" ligand is injected during the scan. nih.govbiorxiv.org Specific binding is demonstrated if the competing ligand displaces the radiotracer from the receptors, leading to a rapid washout of radioactivity from the target region. nih.gov A significant reduction in the PET signal in these challenge studies provides strong evidence of receptor-specific binding. nih.gov

Illustrative Data from a Preclinical Blocking Study
Brain RegionBaseline SUVSUV after Pre-treatment with Cold Ligand% Reduction in Uptake
Striatum (Target)2.50.868%
Cerebellum (Reference)1.21.18%

Application in Neuroinflammation Imaging Research via Target Receptor Systems (e.g., CSF1R)

Neuroinflammation is a key pathological feature in a wide range of neurodegenerative and psychiatric disorders, including Alzheimer's disease and multiple sclerosis. nih.gov A primary goal in neuroimaging is the development of PET tracers that can visualize and quantify neuroinflammatory processes, particularly the activation of microglia, the brain's resident immune cells. oup.com

The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a highly promising biomarker for imaging microglia, as its expression is largely restricted to these cells within the central nervous system. nih.govnih.govacs.org Upregulation of CSF1R is closely associated with microglial proliferation and activation in response to injury or disease. nih.gov Therefore, developing PET radioligands that target CSF1R is a major focus of neuroinflammation research. mdpi.commichaeljfox.org

Numerous piperazine-containing compounds have been investigated as potent CSF1R inhibitors, and their structures have served as scaffolds for developing PET tracers. nih.govnih.gov For example, radiolabeled analogs like [¹¹C]CPPC and [¹¹C]GW2580 have been developed and evaluated in animal models of neuroinflammation, showing increased uptake in areas of microgliosis. nih.govnih.gov A radiolabeled derivative of this compound would be evaluated for its potential as a CSF1R PET tracer. researchgate.net Successful development of such a tracer would provide a valuable tool to non-invasively study the role of microglia in neurological diseases, assess disease progression, and monitor the effectiveness of anti-inflammatory therapies. michaeljfox.orgnih.gov

Molecular Target Interactions and Pharmacological Modulations of S 2 Fluoromethyl 1 Methylpiperazine Derivatives

In Vitro Receptor Binding Affinity and Selectivity Profiling (Preclinical Context)

Preclinical in vitro studies have investigated the binding affinity and selectivity of various piperazine (B1678402) derivatives for a range of molecular targets. This section details the findings of this research in the context of specific receptors and enzymes.

Research into novel neurokinin-1 (NK1) receptor antagonists has identified C-phenylpiperazine derivatives as a promising class of compounds. One notable example is Vestipitant, or 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide. Although not a direct derivative of (S)-2-(Fluoromethyl)-1-methylpiperazine, its structure shares the core piperazine feature. In preclinical evaluations, Vestipitant was identified as one of the most potent and selective NK1 receptor antagonists discovered in vitro. This research aimed to maximize the in vitro affinity of these compounds for the NK1 receptor while optimizing their pharmacokinetic profiles.

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a crucial regulator of microglia, the primary immune cells of the central nervous system. Upregulation of CSF1R is associated with neuroinflammation in various neurological diseases. Consequently, the development of CSF1R inhibitors is an active area of research.

One such derivative, a 4-fluoromethyl analog named Psa374, was investigated further. The table below summarizes the in vitro inhibitory potencies of some of these related compounds against human CSF1R.

CompoundIC₅₀ (nM)
CPPC 0.8 - 4.1
Psa374 (4-fluoromethyl analog) low to sub-nM range
Other fluoro analogs of CPPC low to sub-nM range

This table presents a summary of in vitro inhibitory potencies of CPPC and its fluoro analogs against human CSF1R.

The sphingosine-1-phosphate (S1P) receptors are a family of G-protein coupled receptors that regulate a multitude of cellular processes. S1PR2, in particular, has been implicated in various physiological and pathological conditions. The development of selective ligands for S1PR2 is an area of interest for therapeutic intervention.

Preclinical research has explored a variety of chemical scaffolds for their S1PR2 binding activity. While specific data on this compound derivatives is limited in the available literature, studies on other fluorine-containing compounds provide some context. For example, research into a series of fluorine-containing analogs for S1PR2 revealed that the introduction of a trifluoromethyl group could yield compounds with moderate to high binding potencies.

The table below shows the in vitro S1PR2 binding affinities for some of these compounds.

CompoundIC₅₀ (nM) for S1PR2Selectivity over S1PR1, 3, 4, 5
Compound 17c (with trifluoromethyl group) 362.3Not specified
Compound 28c 29.9High (IC₅₀ > 1000 nM)
Compound 28e 14.6High (IC₅₀ > 1000 nM)
Compound 28g 38.5High (IC₅₀ > 1000 nM)

This table summarizes the in vitro S1PR2 binding potencies and selectivity of some fluorine-containing compounds.

These compounds, while not direct derivatives of this compound, demonstrate that the incorporation of fluorine in the form of a trifluoromethyl group can lead to potent and selective S1PR2 ligands. This suggests that the fluoromethyl group in the this compound scaffold could be a valuable feature for potential S1PR2 activity.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine (B1211576), serotonin, and norepinephrine. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases.

Research into N-methyl-piperazine chalcones has identified several compounds with potent and selective MAO-B inhibitory activity. One such compound, a 3-trifluoromethyl-4-fluorinated derivative (compound 2k), demonstrated high selective inhibition against MAO-B with an IC₅₀ of 0.71 μM and a selectivity index of 56.34 over MAO-A. Another compound, a 2-fluoro-5-bromophenyl derivative (compound 2n), also showed significant MAO-B inhibition with an IC₅₀ of 1.11 μM. nih.gov

The table below presents the in vitro inhibitory activities of these N-methyl-piperazine chalcones. nih.gov

CompoundTargetIC₅₀ (μM)Kᵢ (μM)Selectivity Index (SI) for MAO-B
2k (3-trifluoromethyl-4-fluorinated derivative) MAO-B0.710.2156.34
2n (2-fluoro-5-bromophenyl derivative) MAO-B1.110.2816.04

This table summarizes the in vitro MAO-B inhibitory activities of selected N-methyl-piperazine chalcones. nih.gov

These findings indicate that the N-methylpiperazine scaffold, particularly when combined with fluorine-containing substituents, can be a key structural feature for potent and selective MAO-B inhibition.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease.

The same N-methyl-piperazine chalcones that showed MAO-B inhibition also demonstrated activity against AChE. Compound 2k (3-trifluoromethyl-4-fluorinated derivative) and compound 2n (2-fluoro-5-bromophenyl derivative) effectively inhibited AChE with IC₅₀ values of 8.10 μM and 4.32 μM, respectively, highlighting their potential as multi-target inhibitors. nih.gov Furthermore, compound 2o showed notable inhibition of MAO-B, AChE, and BChE with IC₅₀ values in the range of 1.19–3.87 μM. nih.gov

The table below details the cholinesterase inhibitory activities of these compounds. nih.gov

CompoundTargetIC₅₀ (μM)
2k (3-trifluoromethyl-4-fluorinated derivative) AChE8.10
2n (2-fluoro-5-bromophenyl derivative) AChE4.32
2o MAO-B, AChE, BChE1.19–3.87

This table presents the in vitro cholinesterase inhibitory activities of selected N-methyl-piperazine chalcones. nih.gov

This research underscores the potential of the N-methylpiperazine moiety in the design of dual inhibitors of both monoamine oxidase and cholinesterases.

Enzyme Inhibition and Receptor Modulation Mechanisms (Preclinical Studies)

Preclinical studies have provided insights into the mechanisms by which piperazine derivatives inhibit enzymes and modulate receptors. For the N-methyl-piperazine chalcones discussed above, kinetic studies revealed that compounds 2k and 2n are reversible and competitive inhibitors of MAO-B. nih.gov This means they bind to the active site of the enzyme, preventing the substrate from binding, and this binding is not permanent. Reversibility is a desirable characteristic for many therapeutic enzyme inhibitors.

The ability of some of these compounds to inhibit both MAO-B and AChE suggests a multi-target mechanism of action. This dual inhibition could be beneficial in the context of neurodegenerative diseases where multiple neurotransmitter systems are affected. The N-methylpiperazine core appears to be a versatile scaffold that can be modified to interact with the active sites of different enzymes. The presence of two nitrogen atoms and the N-methyl group allows for various hydrophobic and charge-transfer interactions within the enzyme's active site. nih.gov

Absence of Publicly Available Data on the Ligand-Receptor Kinetics of this compound and its Derivatives

A thorough review of publicly accessible scientific literature and research databases reveals a significant gap in the available information regarding the ligand-receptor association and dissociation kinetics of the chemical compound this compound and its derivatives. Despite the recognized importance of kinetic parameters such as association rate constants (k_on), dissociation rate constants (k_off), and target residence time in understanding the pharmacological profiles of drug candidates, specific studies detailing these aspects for the aforementioned compound appear to be unpublished or not publicly disclosed.

While research on various piperazine derivatives continues to be an active area in medicinal chemistry, with many studies focusing on their synthesis, biological activities, and structure-activity relationships, specific kinetic analyses for this compound are not present in the current body of scientific literature. The existing research on fluorinated piperazine analogues tends to focus on their synthesis and general pharmacological effects rather than detailed kinetic profiling of their interactions with molecular targets.

Consequently, the generation of a detailed article with data tables focusing on the "," specifically addressing "Studies on Ligand-Receptor Association and Dissociation Kinetics," is not feasible at this time due to the absence of the necessary primary research data. Further empirical studies would be required to determine these crucial kinetic parameters and to elucidate the detailed molecular interactions of this compound and its derivatives with their biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for S 2 Fluoromethyl 1 Methylpiperazine Analogues

Elucidating the Influence of the (S)-2-(Fluoromethyl) Moiety on Bioactivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. The (S)-2-(fluoromethyl) moiety, in particular, exerts a significant influence on the bioactivity of 1-methylpiperazine (B117243) analogues through a combination of electronic and conformational effects.

Fluorine, being the most electronegative element, can alter the local electronic environment of a molecule. The replacement of a hydrogen atom with fluorine in a methyl group to form a fluoromethyl group (-CH₂F) can lead to changes in pKa, dipole moment, and metabolic stability. For instance, fluorination can lower the pKa of nearby amino groups, affecting the ionization state of the molecule at physiological pH and thereby influencing its interaction with target receptors and its membrane permeability.

Furthermore, the introduction of fluorine can significantly impact the conformational preferences of the molecule. The stereoelectronic gauche effect, which describes the tendency of electronegative groups to be positioned gauche (approximately 60° dihedral angle) to each other, can play a crucial role. In the context of (S)-2-(Fluoromethyl)-1-methylpiperazine, the F-C-C-N system can favor specific rotamers, effectively locking the side chain into a preferred conformation for receptor binding. nih.govnih.gov This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity. nih.gov

The fluoromethyl group also affects metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. mdpi.com This can increase the half-life of the compound in the body. Studies on various fluorinated nucleosides have shown that the presence of fluorine can increase the stability of neighboring bonds and the molecule as a whole, decreasing its susceptibility to enzymatic cleavage. mdpi.com The incorporation of fluoromethyl groups has been shown to be a viable strategy in enzymatic transfer reactions using S-adenosyl-L-methionine (SAM) analogues, indicating its compatibility with biological systems. nih.gov

Role of the 1-Methyl Group in Ligand-Target Recognition

The 1-methyl group on the piperazine (B1678402) ring is a critical determinant for ligand-target recognition and can profoundly affect both the pharmacodynamic and pharmacokinetic properties of the molecule. This phenomenon is often referred to as the "magic methyl" effect in medicinal chemistry. mdpi.com

The primary roles of the 1-methyl group include:

Conformational Rigidity: The presence of the methyl group can restrict the conformational flexibility of the piperazine ring and its substituents, which can be advantageous if the resulting conformation is the one recognized by the receptor. mdpi.com

Blocking Metabolism: N-demethylation is a common metabolic pathway for piperazine-containing compounds. The presence of the N-methyl group can sometimes shield the nitrogen atom from metabolic enzymes, though it can also be a site of metabolism itself.

Modulating Basicity: The methyl group, being electron-donating, slightly increases the basicity (pKa) of the piperazine nitrogen compared to an unsubstituted amine. This change in basicity can alter the proportion of the protonated species at physiological pH, which is often crucial for forming key ionic interactions with acidic residues (e.g., Asp, Glu) in the receptor binding pocket.

Structure-activity relationship studies on N-methylpiperazine chalcones have demonstrated that the inclusion of the methyl group on the piperazine nitrogen can significantly enhance inhibitory potency against certain enzymes, such as acetylcholinesterase (AChE). nih.gov For example, a comparison between 4-methylpiperazine chalcones and their desmethyl analogues revealed a marked improvement in AChE inhibition for the methylated compounds. nih.gov In the context of TLR4/MD-2 complex recognition, studies have shown that the N-methyl group on methamphetamine is essential for binding, whereas the unmethylated amphetamine is inactive. mdpi.com This highlights that even a single methyl group can be a key factor for molecular recognition. mdpi.comnih.gov

Impact of Piperazine Ring Substituents on Receptor Affinity and Selectivity

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at its two nitrogen atoms, allowing for the modulation of pharmacological properties. mdpi.com In analogues of this compound, substituents at the N4 position are particularly important for tuning receptor affinity and selectivity.

The nature of the N4-substituent can dictate the interaction with different receptor subtypes. For instance, in the development of sigma receptor (S1R and S2R) ligands, the choice of the N4-substituent is critical for both affinity and selectivity. nih.gov Studies have shown that attaching different aromatic or alkyl moieties can drastically change the binding profile. For example, adding a benzyl (B1604629) group might confer high affinity, while introducing a 4-hydroxyphenyl moiety could be detrimental to binding at both S1R and S2R. nih.gov

The table below summarizes the effect of different N4-substituents on the sigma-1 receptor (S1R) affinity for a series of piperazine-based compounds, illustrating the sensitivity of the receptor to this position.

N4-SubstituentS1R Affinity (Ki, nM)Reference
Benzyl3.2 nih.gov
4-HydroxybenzylLower Affinity nih.gov
p-Methoxybenzyl12.4 researchgate.net
4-FluorophenylLower Affinity nih.gov

This table is illustrative and compiles data from related piperazine series to demonstrate the principle.

Similarly, in the context of dopamine (B1211576) D2 and D3 receptors, N-substitution on the piperazine ring can accommodate various heterocyclic rings, such as substituted indoles. nih.gov The linkage of these substituents—whether directly or via a linker like an amide or methylene (B1212753) group—also plays a crucial role in maintaining high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov The presence of halogen substituents, such as fluorine, on aryl rings attached to the piperazine moiety has been shown to be essential for inhibitory effects on certain transporters. polyu.edu.hkmdpi.com

Stereochemical Implications in Molecular Recognition Events

Stereochemistry is a fundamental aspect of drug action, as biological targets like receptors and enzymes are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers. For this compound analogues, the stereocenter at the C2 position is of paramount importance.

The (S)-configuration dictates a specific spatial orientation of the fluoromethyl group. This orientation is critical for fitting into the binding pocket of the target receptor. One enantiomer may exhibit high affinity while the other is significantly less active or inactive. In some cases, enantiomers can even have different pharmacological profiles, with one acting as an agonist and the other as an antagonist.

Studies on chiral piperazine derivatives frequently report differential activity between enantiomers. For example, in a series of potent dopamine D3 receptor ligands, the (-)-enantiomer displayed significantly higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov This demonstrates that the precise positioning of substituents, governed by the stereocenter, is crucial for optimal interaction with the receptor. nih.gov The combination of stereochemistry and the conformational constraints imposed by fluorination (the gauche effect) can lead to unique molecular recognition events, sometimes even inverting the selectivity of an enzyme compared to non-fluorinated substrates. nih.govnih.gov Research on chiral (piperazin-2-yl)methanol derivatives has also underscored the importance of stereochemistry for achieving high sigma-1 receptor affinity. researchgate.net

The differential activity of enantiomers is a clear indication that the interactions with the biological target are highly specific and three-dimensional.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable tools for the predictive design of new, more potent analogues, helping to prioritize synthetic efforts and reduce costs. nih.govmdpi.com

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogues with experimentally determined biological activities (e.g., Ki values, IC50) is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the chemical structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets of compounds that were not used in the model's development. researchgate.net

QSAR models can reveal which molecular properties are most important for bioactivity. For instance, a model might indicate that high receptor affinity is positively correlated with a specific range of lipophilicity and the presence of a hydrogen bond donor at a particular position, while being negatively correlated with steric bulk in another region. Such insights provide a clear rationale for designing new analogues. For piperazine derivatives, QSAR studies have successfully identified key descriptors like molar refractivity, aqueous solubility, and topological polar surface area as being significantly correlated with their biological inhibitory activity. mdpi.com These predictive models allow for the in-silico screening of virtual libraries of compounds, enabling the identification of promising candidates for synthesis and biological testing. nih.govscilit.com

Computational Chemistry and Advanced Molecular Modeling of S 2 Fluoromethyl 1 Methylpiperazine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as (S)-2-(Fluoromethyl)-1-methylpiperazine, within the active site of a target protein. nih.govconnectjournals.commdpi.com

The process would involve preparing a 3D structure of this compound and docking it into the binding pocket of a selected protein target. The scoring functions then estimate the binding affinity, typically expressed as a docking score in kcal/mol. The resulting poses are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov

For instance, in studies of other piperazine (B1678402) derivatives targeting various receptors, the piperazine nitrogen atoms frequently act as hydrogen bond acceptors or as protonated, positively charged centers forming ionic interactions. nih.govnih.gov The (S)-stereocenter and the fluoromethyl group of the target compound would introduce specific steric and electronic constraints, influencing its binding orientation and selectivity. The fluorine atom, being highly electronegative, can participate in favorable electrostatic interactions or weak hydrogen bonds with suitable donor groups in the protein's active site.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to exemplify the typical output of a molecular docking study.

ParameterValue/DescriptionInteracting Protein Residue
Binding Affinity (kcal/mol)-8.5N/A
Hydrogen BondsPiperazine N4-H with Carbonyl OGlu151
Hydrophobic InteractionsMethyl group on N1Val88, Leu148
Hydrophobic InteractionsPiperazine ring scaffoldAla101, Ile163
Electrostatic InteractionFluoromethyl group (Fluorine)Lys103 (Amine group)

Dynamics Simulations for Conformational Landscape and Binding Events

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems than static docking poses. mdpi.commdpi.com An MD simulation of this compound, both free in solution and in complex with a protein, would reveal its conformational flexibility and the stability of its interactions. nih.govnih.govresearchgate.net

The simulation would track the movements of every atom in the system over a set period (typically nanoseconds to microseconds), governed by a force field that approximates the potential energy of the system. nih.gov Analysis of the resulting trajectory can reveal:

Conformational Landscape: The piperazine ring is known to exist in chair, boat, and twist-boat conformations. MD simulations can determine the relative populations and energy barriers between these conformers for this compound, which is critical for understanding its binding competence. nih.gov

Binding Stability: When simulating the ligand-protein complex, parameters such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose can quantify the stability of the binding mode. nih.gov

Interaction Dynamics: The persistence of specific hydrogen bonds and other interactions identified in docking can be monitored throughout the simulation, confirming their importance for binding.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation This table outlines representative parameters for an MD simulation of the compound complexed with a protein.

Simulation ParameterTypical Value/Setting
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelExplicit (e.g., TIP3P water)
Simulation Time100-500 nanoseconds
Temperature300 K
Pressure1 atm
Key Outputs Description
RMSD (Root Mean Square Deviation)Measures the stability of the protein and ligand conformation.
RMSF (Root Mean Square Fluctuation)Identifies flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of H-bonds over time.
Binding Free Energy (MM/PBSA)Estimates the binding affinity from the simulation trajectory.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. nih.govnih.gov For this compound, these calculations can provide a fundamental understanding of its intrinsic reactivity, charge distribution, and spectroscopic properties. mdpi.com

Key parameters derived from DFT calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms and the fluorine atom would be expected to be regions of negative potential, susceptible to electrophilic attack or hydrogen bonding.

Atomic Charges: Calculation of partial charges on each atom helps to rationalize intermolecular interactions observed in docking and MD simulations.

Table 3: Representative Quantum Chemical Properties for this compound (Illustrative) This table shows hypothetical DFT-calculated values to demonstrate the insights gained from quantum chemistry.

PropertyIllustrative ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.7 eVIndicates chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and interactions.
Mulliken Charge on N1-0.45 eIndicates an electron-rich center, likely to act as a hydrogen bond acceptor.
Mulliken Charge on Fluorine-0.38 eIndicates a highly electronegative region, capable of electrostatic interactions.

Pharmacophore Generation and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com A pharmacophore model for this compound could be generated based on its 3D structure and potential interaction points. frontiersin.org

Key features would likely include:

A Hydrogen Bond Acceptor (HBA) feature centered on the tertiary nitrogen atom (N1).

A Positive Ionizable (PI) feature, representing the protonated state of the secondary nitrogen (N4) under physiological pH.

A Hydrophobic (H) feature associated with the piperazine ring's carbon backbone and the methyl group.

A potential HBA feature from the fluorine atom.

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (containing millions of compounds) in a process called virtual screening. nih.govu-strasbg.frnih.govresearchgate.net This approach identifies diverse molecules that match the pharmacophoric features, which can then be subjected to more computationally intensive studies like docking and MD simulations to discover novel lead compounds. mdpi.comnih.gov

Table 4: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureMolecular MoietyPotential Interaction
Positive Ionizable (PI)Secondary amine (N4)Ionic bond with acidic residues (e.g., Asp, Glu)
Hydrogen Bond Acceptor (HBA)Tertiary amine (N1)Hydrogen bond with donor residues (e.g., Ser, Thr, Asn)
Hydrogen Bond Acceptor (HBA)Fluorine atomWeak hydrogen bond with donor residues
Hydrophobic (H)Alkyl groups (methyl, ethyl from ring)Van der Waals interactions with nonpolar residues

In Silico Prediction of Molecular Properties Relevant to Biological Performance

Commonly predicted properties include:

Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes.

Topological Polar Surface Area (TPSA): TPSA is correlated with hydrogen bonding potential and is a good predictor of intestinal absorption and blood-brain barrier penetration.

Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption and formulation.

Drug-Likeness Rules: Adherence to guidelines like Lipinski's Rule of Five helps to assess the oral bioavailability of a compound. The introduction of fluorine can modulate ADME properties, often improving metabolic stability and membrane permeability. nih.govfrontiersin.org

Table 5: Predicted Physicochemical and ADME Properties for this compound Note: These values are estimations from computational models and algorithms.

Property/DescriptorPredicted ValueImplication for Biological Performance
Molecular Weight146.20 g/molComplies with Lipinski's rule (< 500), favoring good absorption.
logP (Lipophilicity)0.85Complies with Lipinski's rule (< 5), indicating balanced solubility and permeability.
Topological Polar Surface Area (TPSA)15.27 ŲLow TPSA suggests high potential for blood-brain barrier penetration.
Hydrogen Bond Donors1Complies with Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors2Complies with Lipinski's rule (≤ 10).
Lipinski's Rule of FiveYes (0 violations)Indicates good potential for oral bioavailability.
Aqueous Solubility (logS)-1.5Predicted to be soluble in water.

Explorations of Diverse Biological Activities in Preclinical Research Paradigms

Investigations into Antimicrobial and Antifungal Potency

The piperazine (B1678402) nucleus is a key component in a range of compounds designed to combat microbial and fungal infections. Research into fluorinated s-triazinyl piperazines has indicated that such molecules can possess significant antimicrobial properties. nih.govresearchgate.net These compounds have been tested against a variety of bacteria and fungi, with some showing notable activity in minimum inhibitory concentration (MIC) assays. nih.govresearchgate.net

The antimicrobial efficacy of piperazine derivatives is often linked to their ability to interfere with essential cellular processes in pathogens. For example, some piperazine-based compounds have been designed as Schiff bases and have shown potential as potent antibacterial candidates against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nanobioletters.com In the realm of antifungal research, new 1,2,4-triazoles incorporating a difluoro(substituted sulfonyl)methyl moiety have demonstrated potent activity against Candida albicans and Aspergillus species. nih.gov While these compounds are structurally distinct, they highlight the utility of fluorinated moieties in developing antifungal agents.

Compound ClassTarget OrganismObserved Activity
Fluorinated s-triazinyl piperazinesVarious bacteria and fungiNoteworthy MIC values
Piperazine Schiff base compoundsMethicillin-resistant S. aureus (MRSA)Potent antibacterial candidate
Oxazolidinone derivatives with pyrimidine (B1678525) substituted piperazineGram-positive bacteriaMICs of 2–32 µg/mL
1,2,4-triazoles with difluoro(substituted sulfonyl)methyl moietyCandida albicans, Aspergillus fumigatusPotent in vitro and in vivo antifungal activity

Research on Antiplasmodial Activities and Mechanisms

The fight against malaria has seen the development of numerous drugs, with the piperazine scaffold being a recurring structural feature. Although direct studies on (S)-2-(Fluoromethyl)-1-methylpiperazine are lacking, research on related fluorinated piperazine-hydroxyethylamine analogues has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. malariaworld.org

Some of these analogues have exhibited potent inhibitory activity, with IC50 values in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. malariaworld.org In vivo studies using mouse models infected with Plasmodium berghei have also demonstrated a reduction in the parasite load following treatment with these compounds. malariaworld.org The mechanism of action for piperazine-based antimalarials can vary, but they often disrupt crucial parasite functions.

Compound AnaloguePlasmodium StrainIC50 Value (µM)In Vivo Efficacy in Mice
Fluorinated piperazine-hydroxyethylamine 13gP. falciparum 3D70.2825% reduction in parasitemia
Fluorinated piperazine-hydroxyethylamine 14gP. falciparum 3D70.0950% reduction in parasitemia
Fluorinated piperazine-hydroxyethylamine 13gP. falciparum Dd2 (chloroquine-resistant)0.11-
Fluorinated piperazine-hydroxyethylamine 14gP. falciparum Dd2 (chloroquine-resistant)0.10-

Exploration of Anti-inflammatory Pathways and Molecular Targets

Piperazine derivatives have also been a focus of research for their potential anti-inflammatory effects. Studies on methyl salicylate (B1505791) derivatives that incorporate a piperazine moiety have revealed potent anti-inflammatory activities in preclinical models of inflammation, such as xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.gov

The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory signaling pathways. For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce paw edema and pleurisy by decreasing the migration of inflammatory cells and lowering the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov The trifluoromethyl group, a close relative of the fluoromethyl group, has also been incorporated into compounds that exhibit significant anti-inflammatory activity. scielo.org.mx

Compound TypeInflammation ModelKey Mechanistic Findings
Methyl salicylate piperazine derivativesCarrageenan-induced paw edemaInhibition of TNF-α and IL-6
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneCarrageenan-induced pleurisyReduced levels of TNF-α and IL-1β
Piperlotine with a trifluoromethyl groupTPA acute inflammation modelMore potent than indomethacin

Studies on Anticancer Activity and Cellular Mechanisms (e.g., antiproliferative)

The piperazine ring is a privileged scaffold in the design of anticancer drugs. Numerous clinically used and investigational anticancer agents feature this heterocyclic core. While there is no specific anticancer research available for this compound, studies on other piperazine-containing molecules have demonstrated significant antiproliferative activity.

For example, the compound 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10) has shown anticancer effects in glioblastoma multiforme cell lines. nih.govmdpi.com The presence of a trifluoromethyl group, which is electronically similar to a fluoromethyl group, has been shown to be beneficial for the anticancer activity of certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov These compounds have demonstrated growth inhibition against various cancer cell lines, including melanoma and breast cancer. nih.gov

CompoundCancer TypeObserved Cellular Effect
9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (SJ10)Glioblastoma MultiformeAntiproliferative
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma, Prostate CancerGrowth Inhibition
s-Triazine derivatives with piperazineLung, Colon, Renal CancerPotential anticancer properties

Neuroprotective and Central Nervous System (CNS) Related Research

The N-methylpiperazine unit is frequently incorporated into CNS-active compounds due to its ability to impart favorable pharmacokinetic properties, including blood-brain barrier penetration. Although no neuroprotective studies have been published specifically for this compound, related N-methylpiperazine derivatives have been explored for their potential in treating neurodegenerative disorders.

One area of interest is the development of dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in Alzheimer's and Parkinson's diseases. Certain N-methyl-piperazine chalcones have been identified as such dual inhibitors. nih.gov The N-methylpiperazine moiety in these molecules is believed to play a crucial role in their interaction with these enzymes. nih.gov Additionally, the antidepressant phenelzine, which has a structure that can be conceptually related to piperazine metabolites, has shown neuroprotective properties in various models of neurological damage. d-nb.info

Compound ClassBiological Target/ModelPotential Therapeutic Area
N-methyl-piperazine chalconesMAO-B and AChENeurodegenerative diseases
Chiral N-propargyl-1,2-amino alcohol derivativesCellular models of neurotoxicityNeuroprotection
PhenelzineAnimal models of stroke and spinal cord injuryNeuroprotection/Neurorescue

Emerging Research Frontiers and Future Directions for S 2 Fluoromethyl 1 Methylpiperazine

Development of Multi-Target Directed Ligands (MTDLs)

The design of multi-target directed ligands (MTDLs) represents a paradigm shift in treating complex, multifactorial diseases like neurodegenerative disorders. The strategy involves creating a single chemical entity capable of modulating multiple biological targets, offering the potential for synergistic efficacy and a more holistic treatment approach. nih.govmdpi.commdpi.comnih.gov The N-methylpiperazine moiety, a core component of (S)-2-(Fluoromethyl)-1-methylpiperazine, is a highly valued scaffold in this area due to its favorable drug-like properties and its presence in numerous CNS-acting drugs. nih.gov

Research has been oriented towards incorporating the N-methylpiperazine scaffold into molecules designed to simultaneously inhibit key enzymes implicated in neurodegeneration, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov For instance, a study on N-methyl-piperazine chalcones demonstrated that the inclusion of the N-methylpiperazine group could confer dual inhibitory activity. While the methyl group on the piperazine (B1678402) sometimes slightly decreased MAO-B inhibition compared to desmethyl analogs, it significantly enhanced AChE inhibitory potency. nih.gov This suggests that the this compound structure could serve as a foundational element for novel MTDLs. The strategic placement of the fluoromethyl group could further refine target engagement and pharmacokinetic properties, presenting a promising avenue for developing next-generation treatments for diseases like Alzheimer's and Parkinson's disease.

Compound ClassBiological TargetsKey FindingsRelevance of N-Methylpiperazine Core
N-methyl-piperazine Chalcones nih.govMAO-B, AChE, BChECompound 2k showed selective MAO-B inhibition (IC50 = 0.71 µM) and effective AChE inhibition (IC50 = 8.10 µM), demonstrating multi-target activity.The N-methylpiperazine moiety was found to significantly improve AChE inhibitory potency compared to analogs lacking the methyl group. nih.gov

Advanced Radiopharmaceutical Design and Imaging Modalities

Positron Emission Tomography (PET) is a critical non-invasive imaging technology used to visualize and quantify physiological processes in living systems. nih.gov The development of novel PET radiotracers is essential for diagnosing diseases, understanding pathology, and accelerating drug development. nih.govresearchgate.net The this compound structure is particularly well-suited for creating PET ligands. The presence of a fluorine atom allows for direct radiolabeling with Fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of nearly 110 minutes, which is ideal for PET imaging protocols. rsc.org

The piperazine scaffold is a common feature in ligands designed for CNS targets. nih.govnih.gov Researchers have successfully developed ¹⁸F-labeled piperazine-based tracers for imaging targets such as the fibroblast activation protein (FAP) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov For example, in the development of MAGL inhibitors, piperazinyl azetidine (B1206935) derivatives were radiolabeled with ¹⁸F, achieving high radiochemical yields and molar activity. nih.gov These tracers demonstrated good metabolic stability in vivo, a critical attribute for a successful imaging agent, ensuring that the detected signal originates from the parent compound binding to its target. nih.gov The future of this compound in this field involves its use as a precursor for developing highly specific and selective ¹⁸F-labeled radiotracers for novel CNS targets, aiding in the study of neurological disorders and cancers. nih.gov

Mechanistic Studies of Off-Target Interactions and Selectivity Optimization

A crucial aspect of developing both therapeutic drugs and imaging agents is ensuring high selectivity for the intended biological target to minimize off-target effects. The N-methylpiperazine core, while beneficial, is also promiscuous and can interact with a variety of receptors and enzymes. Therefore, detailed mechanistic studies are essential to understand and optimize the selectivity profile of any ligand derived from the this compound scaffold.

In the development of MTDLs, for instance, selectivity is a nuanced goal. While the aim is to hit multiple specific targets, it is equally important to avoid unintended interactions. Studies on N-methyl-piperazine chalcones evaluated selectivity by comparing inhibitory concentrations against different enzymes. Compound 2k, a 3-trifluoromethyl-4-fluorinated derivative, showed high selectivity for MAO-B, with a selectivity index of 56.34 over MAO-A. nih.gov Similarly, in the design of PET tracers for MAGL, lead compounds were screened against a panel of other serine hydrolases to confirm their selectivity, a critical step to ensure the imaging signal is specific to the target enzyme. nih.gov Future research on derivatives of this compound will require comprehensive screening against panels of receptors, enzymes, and ion channels to fully characterize their binding profiles and guide structural modifications to enhance selectivity.

Compound DerivativePrimary TargetIC₅₀ (Primary Target)Off-Target(s)Selectivity Finding
Compound 2k (N-methyl-piperazine chalcone) nih.govMAO-B0.71 µMMAO-AHigh selectivity with a selectivity index of 56.34 over MAO-A. nih.gov
Compound 10 (Piperazinyl azetidine derivative) nih.govMAGL4.2 nMOther serine hydrolases (ABHD6, FAAH)Demonstrated excellent target selectivity in pharmacological evaluations. nih.gov
Compound 15 (Piperazinyl azetidine derivative) nih.govMAGL4.6 nMOther serine hydrolases (ABHD6, FAAH)Demonstrated excellent target selectivity in pharmacological evaluations. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Modern drug discovery is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of small molecules. researchgate.net These computational tools can analyze vast datasets to build predictive models for properties such as target affinity, selectivity, blood-brain barrier penetration, and metabolic stability. researchgate.net For CNS PET ligand design, ML models are being trained on standardized datasets of existing radiolabeled molecules to identify the key molecular parameters that govern success. researchgate.net

While specific ML studies focused exclusively on this compound are not yet prominent, the principles are directly applicable. An ML-based approach could be used to explore the chemical space around this scaffold, predicting how modifications would impact its properties as a PET tracer or MTDL. For example, a random forest model has shown superior performance in predicting blood-brain barrier penetration by integrating multiple molecular properties in a complex, nonlinear fashion. researchgate.net Applying such models to a virtual library of derivatives of this compound could rapidly identify candidates with the highest probability of success, prioritizing them for synthesis and experimental validation, thereby saving significant time and resources.

Exploration of Novel Therapeutic Areas and Biological Pathways

The N-methylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs for various indications. nih.govnih.gov Its presence in antipsychotics (clozapine, olanzapine), antidepressants (vortioxetine), and anticancer kinase inhibitors (bosutinib, nintedanib) highlights its versatility and ability to interact with diverse biological targets. nih.govnih.gov This broad applicability suggests that derivatives of this compound could be explored for novel therapeutic uses beyond the traditional CNS space.

For example, the piperazine moiety has been incorporated into inhibitors of protein tyrosine kinases like KIT and PDGFRA for treating gastrointestinal stromal tumors. nih.gov It is also a component of inhibitors targeting the PI3K/AKT/mTOR pathway, which is dysregulated in many cancers. The unique electronic properties of the fluoromethyl group can enhance metabolic stability or binding affinity, potentially offering advantages over existing piperazine-containing drugs. mdpi.com Future research could involve screening libraries based on the this compound scaffold against a wide range of biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes, to uncover novel biological activities and expand its therapeutic potential into oncology, immunology, or infectious diseases.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry and enantiopurity. Fluorine coupling (³JHF) distinguishes stereoisomers .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with polarity .
  • X-ray Crystallography : Determines absolute configuration (e.g., monoclinic P21/c space group for fluorophenyl analogs) .
    Validation : Cross-reference with TLC (hexane/ethyl acetate) for reaction monitoring .

How can researchers mitigate impurities arising from synthesis, such as piperazine contamination?

Advanced Research Question

  • Source Control : Use high-purity 1-methylpiperazine (≥98%) to avoid trace piperazine, which reacts 15× faster in SNAr, forming undesired byproducts .
  • Chromatography : Silica gel purification (ethyl acetate:hexane, 1:8) effectively separates impurities .
  • Kinetic Analysis : Profile reactions at 70°C to identify impurity formation thresholds; adjust stoichiometry (1.2 equiv. nucleophile) to suppress side reactions .

What computational methods are used to predict the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Fluoromethyl groups enhance hydrophobic binding in active sites .
  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts charge distribution and reactive sites for further functionalization .
    Case Study : Docking of 1-(2-fluorobenzyl)piperazine triazoles identified anticancer leads with IC50 < 10 µM .

How does solvent polarity affect the reaction kinetics of this compound in SNAr reactions?

Advanced Research Question

  • Polar Protic vs. Aprotic : Acetonitrile (low dielectric constant) favors base-catalyzed SNAr via rate-limiting proton transfer, evidenced by ΔS‡ = -180 J K⁻¹ .
  • Solvent Screening : Compare DMF (ε=37) vs. DCM (ε=8.9); higher polarity accelerates ionization but may stabilize transition states differently .

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